molecular formula C8H6BrNO2 B1348637 trans-4-Bromo-beta-nitrostyrene CAS No. 3156-37-4

trans-4-Bromo-beta-nitrostyrene

Cat. No. B1348637
CAS RN: 3156-37-4
M. Wt: 228.04 g/mol
InChI Key: LSGVHLGCJIBLMB-AATRIKPKSA-N
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Description

Trans-4-Bromo-beta-nitrostyrene is a chemical compound with the molecular formula C8H6BrNO2 . It is also known by several synonyms such as 1-bromo-4-2-nitrovinyl benzene, e-1-bromo-4-2-nitrovinyl benzene, 1-bromo-4-e-2-nitroethenyl benzene, and others . It is a derivative of styrene and is used in various fields of research and industry due to its unique chemical and physical properties.


Synthesis Analysis

Trans-4-Bromo-beta-nitrostyrene may be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .


Molecular Structure Analysis

The molecular structure of trans-4-Bromo-beta-nitrostyrene is represented by the SMILES string C1=CC (=CC=C1C=C [N+] (=O) [O-])Br . The InChI key for this compound is LSGVHLGCJIBLMB-AATRIKPKSA-N .


Chemical Reactions Analysis

Trans-4-Bromo-beta-nitrostyrene can act as a Michael acceptor in the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes .


Physical And Chemical Properties Analysis

Trans-4-Bromo-beta-nitrostyrene is a yellow to yellow-green powder . It has a melting point of 147-153°C . It is soluble in acetone, methanol, and dimethyl sulfoxide, but insoluble in water, ether, and hexane.

Scientific Research Applications

Pharmaceutical Development

Trans-4-Bromo-beta-nitrostyrene serves as a key intermediate in the synthesis of various drug molecules. Its unique chemical structure enables the development of new drugs with improved efficacy and selectivity, which is crucial for advancing medical treatments for various diseases and conditions .

Organocatalytic Asymmetric Michael Addition

This compound may be employed as a Michael acceptor for the organocatalytic asymmetric Michael addition of protected 3-hydroxypropanal to β-nitrostyrenes. This reaction is significant in the field of catalysis and synthesis of chiral molecules .

Safety and Hazards

Trans-4-Bromo-beta-nitrostyrene is considered hazardous. It causes skin irritation and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If it comes into contact with the skin or eyes, it should be washed off immediately with plenty of water .

Mechanism of Action

Target of Action

It is known to act as a michael acceptor , suggesting that it may interact with nucleophilic sites in biological molecules.

Mode of Action

Trans-4-Bromo-beta-nitrostyrene may interact with its targets through a Michael addition reaction . In this reaction, a nucleophile adds to the beta-carbon of the nitroalkene moiety of the molecule, forming a new carbon-carbon bond .

Pharmacokinetics

Its physical properties, such as being a solid at room temperature , may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of trans-4-Bromo-beta-nitrostyrene. For instance, the rate of Michael addition reactions can be influenced by the pH of the environment .

properties

IUPAC Name

1-bromo-4-[(E)-2-nitroethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNO2/c9-8-3-1-7(2-4-8)5-6-10(11)12/h1-6H/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSGVHLGCJIBLMB-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308701
Record name trans-4-Bromo-β-nitrostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Bromo-beta-nitrostyrene

CAS RN

5153-71-9, 3156-37-4
Record name trans-4-Bromo-β-nitrostyrene
Source CAS Common Chemistry
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Record name NSC121158
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Record name trans-4-Bromo-β-nitrostyrene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-4-[(E)-2-nitroethenyl]benzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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